Octamethylsilsesquioxane

Vue d'ensemble

Description

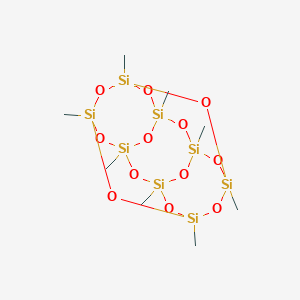

Octamethylsilsesquioxane (OMS) is a compound that belongs to the class of polyhedral oligomeric silsesquioxanes (POSS). These compounds are known for their unique cage-like structures, which consist of a silicon-oxygen framework with various organic substituents attached to the silicon atoms. The unique structure of OMS provides a hybrid character that combines organic and inorganic features, making it a versatile material for various applications .

Synthesis Analysis

The synthesis of OMS and its derivatives typically involves hydrolytic condensation reactions. For instance, octa(aminopropylsilsesquioxane) (POSS-NH2) can be synthesized by the hydrolysis and polycondensation of a trifunctional monomer with tetraethyl ammonium hydroxide as a catalyst . Similarly, octavinylsilsesquioxane (OVS) can be synthesized through hydrolytic polycondensation in the presence of Amberlite ion-exchange resins, which offers improved yields . The synthesis of octakis(cyanopropyldimethylsiloxy)octasilsesquioxane involves characterizations such as NMR, SEM, FT-IR, XRD, and thermogravimetric techniques .

Molecular Structure Analysis

The molecular structure of OMS is characterized by a silicon-oxygen cage with organic groups attached to the silicon atoms. This structure is confirmed by various spectroscopic techniques, including NMR and FT-IR. For example, the 29Si NMR spectrum of octakis(cyanopropyldimethylsiloxy)octasilsesquioxane exhibits only Q-type silicon signals, indicating the presence of the cage structure . The cage structure of POSS-NH2 has also been confirmed by FTIR, MS, 1H, and 29Si NMR .

Chemical Reactions Analysis

OMS and its derivatives undergo various chemical reactions that allow for functionalization and the creation of novel materials. For instance, hydrosilylation reactions have been used to synthesize derivatives such as octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) and its octamethacrylate derivative, which are precursors to hybrid nanocomposites . Cross-metathesis, hydrosilylation, Sonogashira coupling, and Heck coupling are other reactions used to introduce different functional groups onto the OMS framework .

Physical and Chemical Properties Analysis

OMS compounds exhibit a range of physical and chemical properties that make them suitable for various applications. They are known for their high thermal stability, as evidenced by the high decomposition temperatures observed in thermogravimetric analysis (TGA) . The solubility of these compounds in common solvents is also a notable property, as seen with octamethyldiphenylsulfonylsilsesquioxane (OMDPSS), which is amorphous and soluble in various solvents . The cage-like structure of OMS derivatives allows for the adsorption and inclusion of small molecules, which can be utilized in fields such as electrochemistry .

Applications De Recherche Scientifique

Synthèse respectueuse de l'environnement

L'OMS peut être synthétisé en utilisant une réaction sol-gel assistée par micro-ondes respectueuse de l'environnement . Cette méthode est non seulement rapide, mais elle permet également d'obtenir efficacement des particules cubiques d'OMS. Le processus implique la réaction du méthyltriméthoxysilane avec une solution aqueuse basique dans le diglyme comme solvant. La nature respectueuse de l'environnement de cette synthèse en fait une méthode précieuse dans les applications de la chimie verte.

Safety and Hazards

When handling OMSQ, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to prevent the chemical from entering drains .

Mécanisme D'action

Target of Action

Octamethylsilsesquioxane (OMS) is a type of polyhedral oligomeric silsesquioxane (POSS) that primarily targets polymeric materials, such as polydimethylsiloxane (PDMS) rubber . It is incorporated into these materials to modify their properties .

Mode of Action

OMS interacts with its targets by being incorporated into the polymer matrix. This incorporation is achieved through solution blending followed by open two-roll mill blending with a curing agent . The presence of OMS in the polymer matrix influences the crystallization and melting behaviors of the material .

Biochemical Pathways

For instance, it has been shown to lower the crystallinity of the OMS/PDMS composite, while enhancing the crystallinity and the melting temperature of the OPS/PDMS composite when 20 wt% OPS is incorporated .

Pharmacokinetics

The exact distribution and concentration of OMS within the material can significantly influence the material’s properties .

Result of Action

The incorporation of OMS into a polymer matrix results in changes to the material’s properties. Specifically, it has been shown to influence the crystallization and melting behaviors of PDMS . This can result in materials with different physical properties, such as flexibility, hardness, and thermal stability.

Action Environment

The action of OMS can be influenced by various environmental factors. For example, the solvent used in the solution blending process can affect the distribution and concentration of OMS in the polymer matrix . Additionally, the temperature and pressure conditions during the blending and curing processes can also impact the final properties of the material .

Propriétés

IUPAC Name |

1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGBGSEJYZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893395 | |

| Record name | Octa(methylsilsesquioxane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17865-85-9 | |

| Record name | 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octa(methylsilsesquioxane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)